2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
Overview
Description
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a pyrimidinyl group attached to a benzamide core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of TCMDC-124722, also known as 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein synthesis in the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124722 interacts with its target, PfAsnRS, through a unique mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response . The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124722 adduct . This mechanism is less susceptible to human AsnRS, which contributes to the selectivity of the compound .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124722 affects the protein synthesis pathway in Plasmodium falciparum . This disruption leads to an amino acid starvation response, which can inhibit the growth and proliferation of the malaria parasite .
Result of Action
The result of TCMDC-124722’s action is the inhibition of protein synthesis in Plasmodium falciparum, leading to an amino acid starvation response . This can effectively inhibit the growth and proliferation of the malaria parasite .
Biochemical Analysis
Biochemical Properties
The biochemical properties of TCMDC-124722 are largely defined by its interactions with various biomolecules. It has been found to selectively inhibit the enzyme Prolyl-tRNA synthetase (ProRS) in Plasmodium falciparum . This interaction disrupts the normal functioning of the parasite, making TCMDC-124722 a potential antimalarial drug .
Cellular Effects
In cellular processes, TCMDC-124722 has shown to have significant effects. It inhibits the function of ProRS, an enzyme crucial for protein synthesis in Plasmodium falciparum . This disruption can lead to the death of the parasite, thereby preventing the spread of malaria .
Molecular Mechanism
The molecular mechanism of TCMDC-124722 involves binding to the ProRS enzyme, inhibiting its function . This prevents the enzyme from attaching to its tRNA molecule, disrupting protein synthesis within the parasite .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions.
Formation of the intermediate: The intermediate compound is formed by reacting the oxidized pyrimidine with a suitable arylamine under controlled conditions.
Final coupling reaction: The final product is obtained by coupling the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the dimethylamino and pyrimidinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the molecular mechanisms of various biological processes.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4,6-dimethylpyrimidin-2-ylamino)phenyl)-4-chlorobenzamide: Similar structure with a different substitution pattern on the benzamide core.
N-(4-(4,6-dimethylpyrimidin-2-ylamino)phenyl)-2-chlorobenzamide: Similar structure with a different position of the chloro group.
Uniqueness
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the dimethylamino and pyrimidinyl groups enhances its ability to interact with various biological targets, making it a valuable compound for scientific research .
Properties
IUPAC Name |
2-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-13-12-18(26(2)3)25-20(22-13)24-15-10-8-14(9-11-15)23-19(27)16-6-4-5-7-17(16)21/h4-12H,1-3H3,(H,23,27)(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLMYLIVVHCZAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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